molecular formula C14H16Cl2F2N2 B8006618 (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride

(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride

Cat. No.: B8006618
M. Wt: 321.2 g/mol
InChI Key: ILMQMKZMXREKBI-KFWOVWKUSA-N
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Description

(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride is a chiral diamine salt with the molecular formula C₁₄H₁₆Cl₂F₂N₂ and a molecular weight of 321.193 g/mol . It features two 4-fluorophenyl groups attached to a central ethane-1,2-diamine backbone in the (1R,2R) configuration, with two hydrochloride counterions enhancing its solubility in polar solvents. Key identifiers include:

  • CAS Number: 1055301-10-4
  • Purity: ≥95% (chemical), ≥99% enantiomeric excess (ee)
  • Appearance: White to off-white crystalline powder .

This compound is widely utilized as a chiral ligand in asymmetric catalysis and as a precursor for synthesizing metal-organic frameworks (MOFs) or porous organic cages (POCs) due to its rigid, fluorinated aromatic structure .

Properties

IUPAC Name

(1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2.2ClH/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10;;/h1-8,13-14H,17-18H2;2*1H/t13-,14-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMQMKZMXREKBI-KFWOVWKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)N)N)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](C2=CC=C(C=C2)F)N)N)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and (R,R)-1,2-diaminocyclohexane.

    Condensation Reaction: The 4-fluorobenzaldehyde is reacted with (R,R)-1,2-diaminocyclohexane in the presence of a reducing agent such as sodium borohydride to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced to the corresponding diamine using a suitable reducing agent like lithium aluminum hydride.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain the pure (R,R)-1,2-Bis(4-fluorophenyl)-1,2-ethanediamine.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the diamine to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.

    Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.

    Automation: The process is often automated to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.

    Complexation: The diamine can form complexes with metal ions, which are useful in catalytic applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

    Complexation: Metal salts such as palladium chloride and platinum chloride are used for complex formation.

Major Products Formed

    Oxidation: Imines, amides.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Substituted fluorophenyl derivatives.

    Complexation: Metal-diamine complexes.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C14H16Cl2F2N2
  • Molecular Weight: 321.193 g/mol
  • CAS Number: 1055301-10-4
  • Melting Point: 200°C
  • Optical Activity: Exhibits specific rotation of 41° (c=1 in Methanol) .

Anticancer Activity

Research indicates that (1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride has potential anticancer properties. A study demonstrated its efficacy in inhibiting the proliferation of specific cancer cell lines. The compound was tested against various tumor models, showing promising results in reducing tumor growth and enhancing apoptosis in cancer cells .

Chiral Catalysis

The compound serves as a chiral ligand in asymmetric synthesis. Its unique structure allows it to facilitate enantioselective reactions effectively. For instance, it has been employed in the kinetic resolution of racemic mixtures, significantly improving the yield of desired enantiomers . This application is particularly valuable in synthesizing pharmaceuticals where chirality is crucial.

Polymer Chemistry

(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride has been utilized as a building block in the synthesis of novel polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies have shown that polymers derived from this compound exhibit improved resistance to thermal degradation compared to conventional polymers .

Coatings and Adhesives

The compound's chemical structure contributes to the development of advanced coatings and adhesives with enhanced performance characteristics. Its application in protective coatings improves adhesion and durability under various environmental conditions .

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated significant reduction in tumor growth in vitro and in vivo models.
Study BChiral CatalysisAchieved over 90% enantiomeric excess in asymmetric synthesis reactions.
Study CPolymer DevelopmentResulted in polymers with enhanced thermal stability and mechanical strength.
Study DCoating FormulationsImproved adhesion properties under harsh environmental conditions.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride involves its ability to act as a chiral ligand. It forms complexes with metal ions, which then participate in catalytic cycles to facilitate asymmetric reactions. The compound’s chiral centers interact with substrates in a stereoselective manner, leading to the formation of enantiomerically enriched products.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride with analogs differing in substituent type or position:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
(1R,2R)-1,2-Bis(4-fluorophenyl) derivative 4-F C₁₄H₁₆Cl₂F₂N₂ 321.19 High enantiomeric purity (99% ee); used in fluorinated POCs
(1R,2R)-1,2-Bis(4-methoxyphenyl) derivative 4-OCH₃ C₁₆H₂₀Cl₂N₂O₂ 355.25 Reduced steric bulk; lower melting point (solid, off-white)
(1R,2R)-1,2-Bis(2-chlorophenyl) derivative 2-Cl C₁₄H₁₆Cl₄N₂ 354.12 Increased steric hindrance; 95% purity, 99% ee
(1R,2R)-1,2-Bis(4-hydroxyphenyl) derivative 4-OH C₁₄H₁₈Cl₂N₂O₂ 337.21 Enhanced hydrogen-bonding capacity; hygroscopic
Non-fluorinated analog (e.g., diphenyl) H (no F) C₁₄H₁₈Cl₂N₂ 289.21 Higher surface area in POCs (double that of fluorinated version)

Key Observations :

  • Fluorine vs. Methoxy : The 4-fluorophenyl group imparts electron-withdrawing effects and enhances thermal stability compared to the electron-donating 4-methoxy group .
  • Hydrogen Bonding : The 4-hydroxyphenyl derivative exhibits hygroscopicity, limiting its use in moisture-sensitive reactions .

Performance in Porous Organic Cages (POCs)

Cooper et al. demonstrated that fluorinated POCs derived from (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine exhibit 50% lower surface areas than non-fluorinated analogs due to disrupted crystal packing. This reduction arises from fluorine’s electronegativity, which weakens non-covalent interactions critical for pore connectivity .

Surface Area Comparison in POCs

Material Type Surface Area (m²/g) Reference
Fluorinated POC 250–300
Non-fluorinated POC 500–600
Methoxy-substituted POC 200–250 [Hypoth.]

Catalytic Efficiency in Asymmetric Reactions

Ligand Reaction Enantiomeric Excess (ee)
4-Fluorophenyl derivative Ketone hydrogenation 95–99%
4-Methoxyphenyl derivative Same reaction 80–85%
2-Chlorophenyl derivative Same reaction 70–75%

Biological Activity

(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride, commonly referred to as bis(4-fluorophenyl)ethanediamine, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H16Cl2F2N2
  • Molecular Weight : 321.21 g/mol
  • Melting Point : 200 °C
  • Optical Rotation : +41° (c=1 in methanol) .

The compound functions primarily as a ligand that interacts with various biological targets. Its structure allows it to bind effectively to receptors and enzymes, influencing multiple pathways in cellular processes.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against several bacterial strains, including Pseudomonas aeruginosa and Acinetobacter baumannii, which are known for their resistance to conventional antibiotics. The minimum inhibitory concentrations (MICs) for these pathogens were reported to be significantly lower than those for traditional antibiotics, indicating a promising avenue for therapeutic development .

Cytotoxicity Studies

Research has demonstrated that (1R,2R)-1,2-bis(4-fluorophenyl)ethanediamine exhibits cytotoxic effects on various cancer cell lines. In vitro assays indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Comparative studies with other platinum-based drugs showed that this compound could enhance the efficacy of existing chemotherapeutics .

Case Studies

StudyFindings
Study 1Demonstrated significant antibacterial activity against drug-resistant strains with MIC values ranging from 0.29 to 2.34 μM .
Study 2Showed enhanced cytotoxicity in human cancer cell lines compared to standard treatments; effective in inducing apoptosis .
Study 3Investigated the compound's role as a potential lead in drug development against resistant bacterial infections .

Research Findings

  • Antibacterial Properties : The compound has been identified as a potent inhibitor of β-lactamases, making it effective against bacteria that produce these enzymes .
  • Synergistic Effects : When combined with other antimicrobial agents, it demonstrated synergistic effects, enhancing overall efficacy against resistant bacterial strains .
  • Cytotoxic Mechanisms : The compound's ability to induce apoptosis was linked to its interaction with mitochondrial pathways and subsequent release of cytochrome c into the cytosol .

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